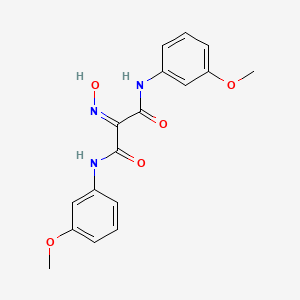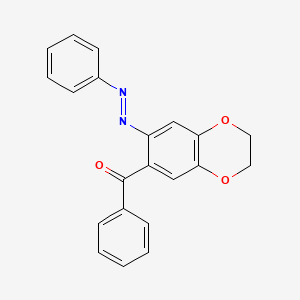
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a diazenyl group, and a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through a series of reactions, including the condensation of appropriate phenolic and aldehyde precursors. The diazenyl group is introduced via a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which is then coupled with the benzodioxin intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and diazenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzodioxin ring may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL}METHANONE
- **PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-4-YL}METHANONE
Uniqueness
PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H16N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
phenyl-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
InChI |
InChI=1S/C21H16N2O3/c24-21(15-7-3-1-4-8-15)17-13-19-20(26-12-11-25-19)14-18(17)23-22-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
GYNSLQRIRBTBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11048972.png)
![6-(2,4-Dichlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048973.png)
![4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid](/img/structure/B11048977.png)
![3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one](/img/structure/B11048982.png)
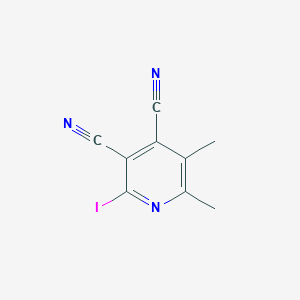
![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)
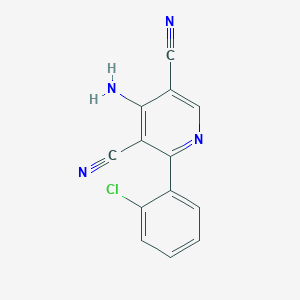
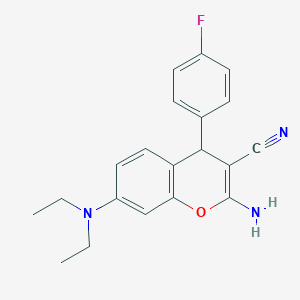
![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049018.png)
![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B11049022.png)
![6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11049023.png)

![4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049034.png)
